N-[6-(3-cyclopentyl-2-oxoimidazolidin-1-yl)pyridin-3-yl]-4-methyl-3-(2-oxopyrrolidin-1-yl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D5261 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of D5261 would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity of the compound, adhering to stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
D5261 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving D5261 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
D5261 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study allosteric inhibition mechanisms.
Biology: Investigated for its role in modulating neurotrophic signaling pathways.
Medicine: Explored as a potential therapeutic agent for chronic pain and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
Mechanism of Action
D5261 exerts its effects by binding to the allosteric site of tropomyosin-related kinase A (TrkA), inhibiting its autophosphorylation and downstream signaling pathways. This inhibition disrupts the activation of key signaling molecules such as phospholipase C gamma 1 (PLCγ1), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK), ultimately leading to reduced cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D5261 include other TrkA inhibitors such as:
Larotrectinib: A selective inhibitor of TrkA, TrkB, and TrkC.
Entrectinib: Another inhibitor targeting TrkA, TrkB, and TrkC, as well as ROS1 and ALK
Uniqueness
What sets D5261 apart from these similar compounds is its high selectivity for TrkA over TrkB and TrkC, making it a more targeted therapeutic option with potentially fewer off-target effects .
Properties
Molecular Formula |
C25H29N5O3 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[6-(3-cyclopentyl-2-oxoimidazolidin-1-yl)pyridin-3-yl]-4-methyl-3-(2-oxopyrrolidin-1-yl)benzamide |
InChI |
InChI=1S/C25H29N5O3/c1-17-8-9-18(15-21(17)29-12-4-7-23(29)31)24(32)27-19-10-11-22(26-16-19)30-14-13-28(25(30)33)20-5-2-3-6-20/h8-11,15-16,20H,2-7,12-14H2,1H3,(H,27,32) |
InChI Key |
OXVLBJMDGNVORY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCN(C3=O)C4CCCC4)N5CCCC5=O |
Origin of Product |
United States |
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